molecular formula C15H30N2O B10887530 4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine

4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine

Cat. No.: B10887530
M. Wt: 254.41 g/mol
InChI Key: ZIGZSNQDEOYGCI-UHFFFAOYSA-N
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Description

4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse pharmacological activities. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with sec-butyl halides under basic conditions, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions. The process includes purification steps such as distillation or recrystallization to ensure the compound’s purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, nucleophiles like hydroxyl or amino groups.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets in biological systems. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter release and affecting signal transduction pathways. This interaction can lead to various pharmacological effects, including analgesic and anti-inflammatory responses.

Comparison with Similar Compounds

  • 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE shares structural similarities with other piperidine derivatives such as 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLPYRROLIDINE and 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLPIPERAZINE.

Uniqueness:

  • The presence of the morpholine ring in 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE distinguishes it from other piperidine derivatives, providing unique pharmacological properties and potential applications.

This detailed overview provides a comprehensive understanding of 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H30N2O

Molecular Weight

254.41 g/mol

IUPAC Name

4-(1-butan-2-ylpiperidin-4-yl)-2,6-dimethylmorpholine

InChI

InChI=1S/C15H30N2O/c1-5-12(2)16-8-6-15(7-9-16)17-10-13(3)18-14(4)11-17/h12-15H,5-11H2,1-4H3

InChI Key

ZIGZSNQDEOYGCI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCC(CC1)N2CC(OC(C2)C)C

Origin of Product

United States

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